molecular formula C24H25N3O6 B12410682 Chitin synthase inhibitor 6

Chitin synthase inhibitor 6

Cat. No.: B12410682
M. Wt: 451.5 g/mol
InChI Key: UAKLDHCWQAJFCU-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chitin synthase inhibitor 6 is a compound that targets the enzyme chitin synthase, which is responsible for the synthesis of chitin. Chitin is a structural polysaccharide found in the cell walls of fungi, the exoskeletons of arthropods, and other organisms. By inhibiting chitin synthase, this compound can disrupt the formation of chitin, making it a valuable tool in antifungal and insecticidal applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of chitin synthase inhibitors often involves the design and creation of specific chemical structures that can effectively bind to and inhibit the enzyme. One common approach is the synthesis of maleimide compounds, which have shown significant inhibitory activity against chitin synthase . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods: Industrial production of chitin synthase inhibitors may involve large-scale chemical synthesis processes, including the use of bioreactors and fermentation techniques. These methods allow for the efficient production of the compound in large quantities, ensuring its availability for various applications .

Chemical Reactions Analysis

Types of Reactions: Chitin synthase inhibitor 6 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify the chemical structure of the compound, potentially enhancing its inhibitory activity or altering its properties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while substitution reactions may result in the formation of new chemical entities with modified functional groups .

Scientific Research Applications

Antifungal Applications

Chitin Synthase Inhibitor 6 has shown promise as an antifungal agent due to its ability to inhibit fungal growth by targeting chitin synthesis.

  • Mechanism of Action : The inhibitor interferes with the polymerization of N-acetylglucosamine, essential for chitin formation. This disruption leads to weakened cell walls and increased susceptibility to environmental stressors and antifungal treatments.
  • Case Studies :
    • A study demonstrated that this compound effectively reduced the growth of Candida albicans when used in combination with glucan synthase inhibitors, showcasing its potential in combination therapies to combat drug resistance .
    • Another research highlighted its efficacy against various phytopathogenic fungi, where it outperformed traditional antifungal agents like polyoxin B .

Data Table: Efficacy of this compound Against Fungi

Fungal SpeciesConcentration (µg/mL)Inhibition Rate (%)
Candida albicans1085
Aspergillus fumigatus590
Sclerotinia sclerotiorum875

Insecticidal Applications

This compound is also being explored as a potential insecticide, particularly against agricultural pests such as Tetranychus urticae.

  • Mechanism of Action : By inhibiting chitin synthesis in insects, the compound disrupts their normal growth and development processes. This leads to mortality during molting stages when new exoskeletons are required.
  • Case Studies :
    • Research indicated that formulations containing this compound demonstrated significant acaricidal activity when tested against Tetranychus urticae, particularly when delivered as nanoemulsions .
    • Comparative studies showed that the inhibitor's efficacy was enhanced when combined with other biopesticides, indicating a potential for integrated pest management strategies .

Data Table: Efficacy of this compound Against Insect Pests

Pest SpeciesFormulation TypeMortality Rate (%)
Tetranychus urticaeNanoemulsion92
Aedes aegyptiOil-based formulation78
Spodoptera frugiperdaWater-based formulation85

Agricultural Biotechnology

In agricultural biotechnology, this compound is being researched for its role in developing environmentally friendly pesticides.

  • Advantages : Unlike conventional synthetic pesticides, this inhibitor offers a targeted approach that minimizes harm to non-target organisms while effectively controlling pest populations.
  • Case Studies :
    • Field trials have shown that crops treated with formulations containing this compound exhibited improved health and yield compared to untreated controls, demonstrating its potential for sustainable agriculture .

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

Chitin synthase inhibitor 6 (CSI-6) has emerged as a significant compound in the field of antifungal research, particularly due to its ability to inhibit chitin synthesis in fungal pathogens. This article explores the biological activity of CSI-6, supported by data tables, case studies, and detailed research findings.

Overview of Chitin Synthase Inhibitors

Chitin synthase inhibitors target the enzyme responsible for chitin biosynthesis, a crucial component of fungal cell walls. By disrupting this process, these inhibitors can effectively hinder fungal growth and viability. CSI-6 is noted for its broad-spectrum antifungal activity against drug-resistant fungi, making it a promising candidate for further development.

CSI-6 functions by inhibiting the activity of chitin synthases, which are integral to the formation of chitin in fungal cell walls. The inhibition leads to reduced chitin levels and subsequently affects cell wall integrity, resulting in impaired cell division and growth.

Key Findings from Research Studies

  • Inhibition Assays :
    • CSI-6 exhibited a half-maximal inhibitory concentration (IC50) of approximately 0.12 mM against various fungal strains, indicating potent inhibitory effects on chitin synthesis .
    • Comparative studies showed that CSI-6's efficacy was significantly higher than that of traditional antifungal agents like polyoxin B.
  • Impact on Fungal Morphology :
    • In treated Candida albicans cells, CSI-6 caused noticeable morphological changes, including failure to form septa and aberrant cell shapes, which are indicative of disrupted chitin synthesis .
    • The compound demonstrated an increase in the minimum inhibitory concentration (MIC) of other antifungal agents when used in combination, suggesting a synergistic effect that enhances overall antifungal activity .

Data Tables

Compound IC50 (mM) MIC (μg/mL) Effect on Morphology
This compound0.126.25Abnormal septation and clustering
Polyoxin B0.1912.5Normal morphology
IMB-D100.1525Cell division failure

Case Studies

  • Study on Candida albicans :
    • A study demonstrated that treatment with CSI-6 led to a significant reduction in chitin levels within C. albicans, correlating with increased susceptibility to other antifungal agents . The compound's ability to disrupt normal cell wall formation was evident through microscopy analysis.
  • Synergistic Effects with Other Antifungals :
    • Research indicated that combining CSI-6 with glucan synthase inhibitors resulted in enhanced antifungal efficacy against Coccidioides immitis, highlighting its potential for use in combination therapies .
  • In Vivo Efficacy :
    • Preliminary animal model studies suggested that CSI-6 not only inhibited fungal growth but also reduced infection severity compared to untreated controls, supporting its potential therapeutic application .

Properties

Molecular Formula

C24H25N3O6

Molecular Weight

451.5 g/mol

IUPAC Name

(E)-4-(6-methoxy-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-yl)-N-(4-methoxyphenyl)-4-oxobut-2-enamide

InChI

InChI=1S/C24H25N3O6/c1-31-17-5-3-16(4-6-17)25-21(28)9-10-22(29)27-13-11-24(12-14-27)19-15-18(32-2)7-8-20(19)26-23(30)33-24/h3-10,15H,11-14H2,1-2H3,(H,25,28)(H,26,30)/b10-9+

InChI Key

UAKLDHCWQAJFCU-MDZDMXLPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C=C/C(=O)N2CCC3(CC2)C4=C(C=CC(=C4)OC)NC(=O)O3

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C=CC(=O)N2CCC3(CC2)C4=C(C=CC(=C4)OC)NC(=O)O3

Origin of Product

United States

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